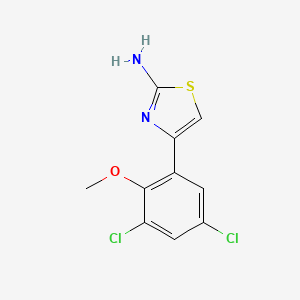
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as DMAT and has been studied extensively for its ability to inhibit protein kinases, which are crucial in many cellular processes.
Wirkmechanismus
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for many cellular processes. DMAT has been shown to have a higher affinity for PIM kinases than other protein kinases, which may contribute to its specificity.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, DMAT has been shown to reduce cytokine production and inhibit the activation of immune cells. In viral infections, DMAT has been shown to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMAT is its specificity for PIM kinases, which allows for targeted inhibition of these kinases. However, DMAT has also been shown to inhibit other protein kinases at higher concentrations, which may limit its use in certain experiments. Additionally, DMAT has a short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for DMAT research. One direction is the development of more potent and selective PIM kinase inhibitors. Another direction is the investigation of DMAT in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of DMAT in other diseases, such as neurological disorders, should be explored. Overall, DMAT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, DMAT is a compound that has gained attention in the scientific community due to its potential therapeutic properties. Its ability to inhibit protein kinases, particularly PIM kinases, has shown promise in cancer, inflammatory diseases, and viral infections. While there are limitations to its use in lab experiments, DMAT has several future directions for research, including the development of more potent and selective inhibitors and investigation in other diseases.
Synthesemethoden
The synthesis of DMAT involves the reaction of 3,5-dichloro-2-methoxyaniline with thioamide in the presence of a catalyst. This reaction results in the formation of DMAT, which is a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAT has been studied extensively for its potential therapeutic properties. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in many cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)
![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)
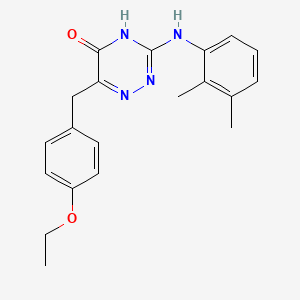
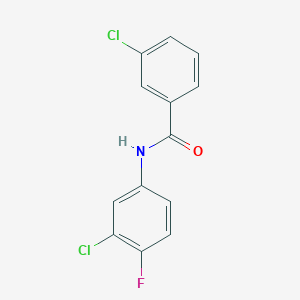
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
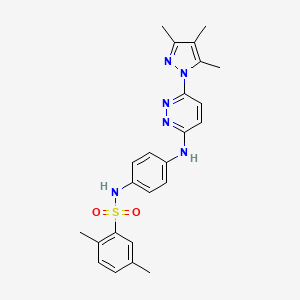
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
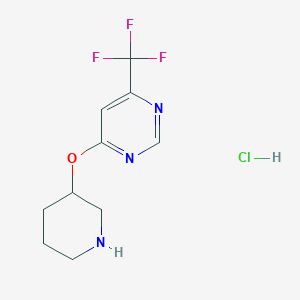
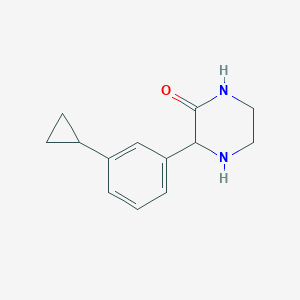
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)